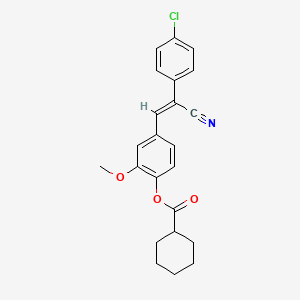
(Z)-4-(2-(4-chlorophenyl)-2-cyanovinyl)-2-methoxyphenyl cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-(2-(4-chlorophenyl)-2-cyanovinyl)-2-methoxyphenyl cyclohexanecarboxylate is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a cyanovinyl group, and a methoxyphenyl group attached to a cyclohexanecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(2-(4-chlorophenyl)-2-cyanovinyl)-2-methoxyphenyl cyclohexanecarboxylate typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the reaction of 4-chlorobenzaldehyde with malononitrile to form the 4-chlorophenyl-2-cyanovinyl intermediate. This intermediate is then reacted with 2-methoxyphenyl cyclohexanecarboxylate under specific conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(2-(4-chlorophenyl)-2-cyanovinyl)-2-methoxyphenyl cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions, employing reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with carboxylic acid or ketone functionalities.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-(2-(4-chlorophenyl)-2-cyanovinyl)-2-methoxyphenyl cyclohexanecarboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound has been studied for its potential pharmacological properties. It may act as a precursor for the development of new drugs targeting specific biological pathways. Its structural features make it a candidate for further investigation in drug discovery and development.
Industry
Industrially, this compound can be used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (Z)-4-(2-(4-chlorophenyl)-2-cyanovinyl)-2-methoxyphenyl cyclohexanecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Similar Compounds
- (Z)-4-(2-(4-bromophenyl)-2-cyanovinyl)-2-methoxyphenyl cyclohexanecarboxylate
- (Z)-4-(2-(4-fluorophenyl)-2-cyanovinyl)-2-methoxyphenyl cyclohexanecarboxylate
- (Z)-4-(2-(4-methylphenyl)-2-cyanovinyl)-2-methoxyphenyl cyclohexanecarboxylate
Uniqueness
The uniqueness of (Z)-4-(2-(4-chlorophenyl)-2-cyanovinyl)-2-methoxyphenyl cyclohexanecarboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[4-[(Z)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-methoxyphenyl] cyclohexanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNO3/c1-27-22-14-16(13-19(15-25)17-8-10-20(24)11-9-17)7-12-21(22)28-23(26)18-5-3-2-4-6-18/h7-14,18H,2-6H2,1H3/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCXLXFOGJZWOT-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=CC=C(C=C2)Cl)OC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C2=CC=C(C=C2)Cl)OC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
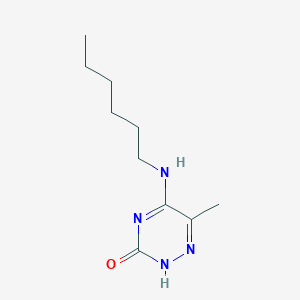
![2-[(5Z)-5-(1-heptyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B7758529.png)
![2-[(5Z)-5-(5-bromo-1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B7758531.png)
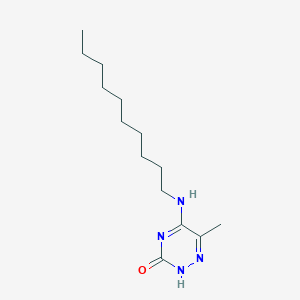
![2-[[2-(1,1-Dioxothiolan-3-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7758589.png)
![2-[[2-(1,1-Dioxothiolan-3-yl)acetyl]amino]benzamide](/img/structure/B7758600.png)
![[4-[(E)-2-cyano-3-(furan-2-ylmethylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 2-(1,1-dioxothiolan-3-yl)acetate](/img/structure/B7758601.png)
![2-[4-(2,4-Dimethylanilino)-2,5-dioxo-1-phenylpyrrol-3-yl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B7758606.png)
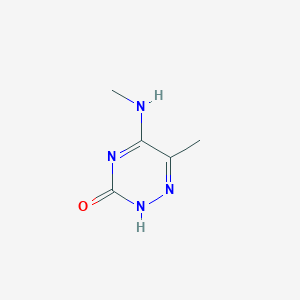
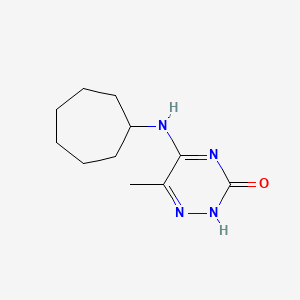
![5-[(2,4-dichlorobenzyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B7758556.png)
![5-[(4-fluorobenzyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B7758557.png)
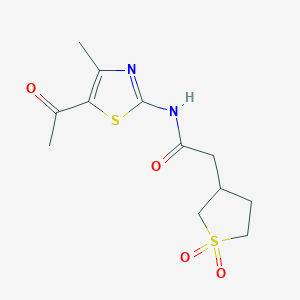
![Ethyl 5-acetyl-2-[[2-(1,1-dioxothiolan-3-yl)acetyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B7758581.png)
